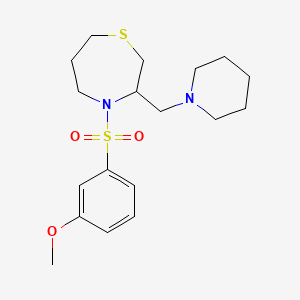
4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the thiazepane class of compounds and is known to exhibit a diverse range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Selective Serotonin Receptor Agonists
- Benzamide derivatives related to "4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly those with phenylsulfonyl substituents, have shown potential as novel prokinetic agents by acting as selective serotonin 4 (5-HT4) receptor agonists. Such compounds could enhance gastric emptying and defecation without the side effects associated with 5-HT3- and dopamine D2 receptor binding affinity, suggesting their utility in treating gastrointestinal disorders (Sonda et al., 2004).
Antimicrobial Activity
- Piperidine derivatives have been investigated for their antimicrobial efficacy against pathogens affecting tomato plants. Specifically, certain benzhydryl-sulfonyl-piperidine compounds have demonstrated significant antimicrobial activities against bacterial and fungal pathogens, highlighting their potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).
Proton Exchange Membranes
- In the field of materials science, sulfonyl-containing compounds have been explored for their applications in fuel cell technology. Specifically, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains have been developed and characterized for their potential as polyelectrolyte membrane materials in fuel cells, demonstrating good proton conductivity and thermal stability (Kim et al., 2008).
Antioxidant and Anticholinesterase Activities
- Sulfonyl hydrazone compounds incorporating piperidine rings have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These studies have identified compounds with significant lipid peroxidation inhibitory activity and scavenging abilities, indicating potential therapeutic applications for oxidative stress-related conditions (Karaman et al., 2016).
Anodic Methoxylation
- Research into the electrochemical behavior of N-acyl and N-sulfonyl-substituted piperidines has provided insights into their anodic methoxylation reactions. These studies contribute to a better understanding of the electrochemical properties of such compounds, potentially informing their synthesis and applications in organic chemistry (Golub & Becker, 2015).
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)sulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-23-17-7-5-8-18(13-17)25(21,22)20-11-6-12-24-15-16(20)14-19-9-3-2-4-10-19/h5,7-8,13,16H,2-4,6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQWZBLDLBWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCSCC2CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

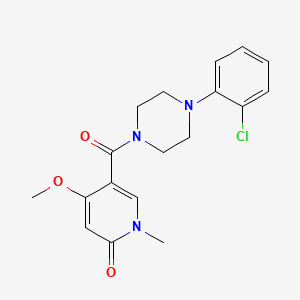
![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
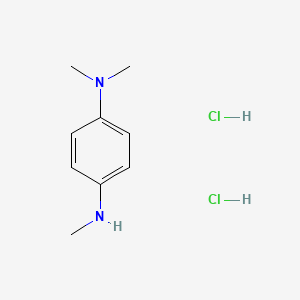
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)
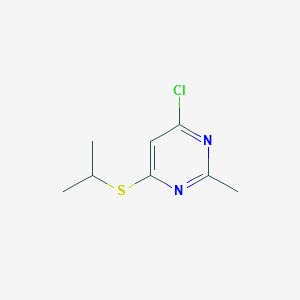
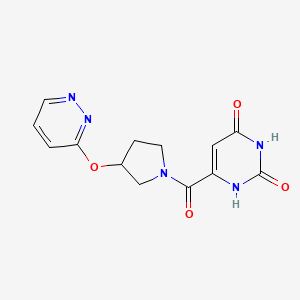
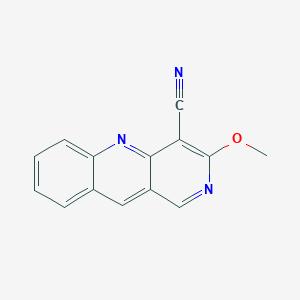
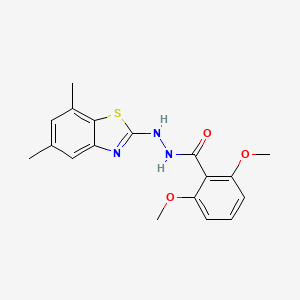
![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)